molecular formula C6H11ClN2O2 B2471040 N'-(2-chloroacetyl)-2-methylpropanehydrazide CAS No. 1925-73-1

N'-(2-chloroacetyl)-2-methylpropanehydrazide

Cat. No.: B2471040
CAS No.: 1925-73-1
M. Wt: 178.62
InChI Key: ANZUOFFJEYIQOU-UHFFFAOYSA-N
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Description

N'-(2-Chloroacetyl)-2-methylpropanehydrazide is a hydrazide derivative characterized by a 2-methylpropane backbone linked to a chloroacetyl group via a hydrazide bond. Hydrazide derivatives are frequently explored in medicinal and organic chemistry for their bioactivity, including enzyme inhibition and antimicrobial effects, owing to their ability to form stable complexes and participate in hydrogen bonding .

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-methylpropanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2/c1-4(2)6(11)9-8-5(10)3-7/h4H,3H2,1-2H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZUOFFJEYIQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2-methylpropanehydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-methylpropanehydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroacetyl chloride+2-methylpropanehydrazideN’-(2-chloroacetyl)-2-methylpropanehydrazide\text{2-chloroacetyl chloride} + \text{2-methylpropanehydrazide} \rightarrow \text{N'-(2-chloroacetyl)-2-methylpropanehydrazide} 2-chloroacetyl chloride+2-methylpropanehydrazide→N’-(2-chloroacetyl)-2-methylpropanehydrazide

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with moisture or oxygen. The reaction temperature is maintained at a moderate level, typically around 0-5°C, to control the rate of reaction and minimize the formation of by-products .

Industrial Production Methods

In an industrial setting, the production of N’-(2-chloroacetyl)-2-methylpropanehydrazide can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2-methylpropanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Condensation Reactions: Formation of hydrazones or hydrazides.

    Oxidation and Reduction Reactions: Formation of oxides or amines.

Scientific Research Applications

N’-(2-chloroacetyl)-2-methylpropanehydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes .

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-2-methylpropanehydrazide involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects. The hydrazide moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing its activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N'-(2-Chloroacetyl)-2-cyanoacetohydrazide Cyano group at β-position C₅H₆ClN₃O₂ 175.57 Cyano vs. 2-methylpropane substituent
N'-(2-Chloroacetyl)-2-methoxyacetohydrazide Methoxy group at β-position C₅H₉ClN₂O₃ 180.59 Methoxy vs. methylpropane substituent
2-(5-Bromothiophen-2-yl)-2-methylpropanehydrazide Bromothiophene ring at β-position C₈H₁₀BrN₂OS 260.15 Bromothiophene vs. chloroacetyl group
N'-[(E)-(2-Chlorophenyl)methylidene]-2-hydroxypropanehydrazide Chlorophenylidene and hydroxy groups C₁₀H₁₁ClN₂O₂ 226.66 Aromatic Schiff base vs. linear hydrazide
  • Cyanoacetohydrazide (C₅H₆ClN₃O₂): The cyano group enhances polarity and hydrogen-bonding capacity compared to the hydrophobic 2-methylpropane group in the target compound .
  • Methoxyacetohydrazide (C₅H₉ClN₂O₃) : The methoxy group increases solubility in polar solvents, contrasting with the steric bulk of the 2-methylpropane moiety .
  • Bromothiophene derivative : Incorporation of a heteroaromatic ring may enhance π-π stacking interactions in biological targets, unlike the aliphatic chloroacetyl group .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Analogues

Compound Name Melting Point (°C) Solubility (pH 7.4) LogP (Predicted) Spectral Data (NMR/IR)
N'-(2-Chloroacetyl)-2-cyanoacetohydrazide 135 Not reported 0.52 IR: 2256 cm⁻¹ (CN), 1688 cm⁻¹ (CO)
N'-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-2,5-dimethylfuran-3-carbohydrazide Not reported 37.7 µg/mL 3.8 Not provided
N'-(2-Chloroacetyl)-2-methoxyacetohydrazide Not reported Likely high 0.89 Not provided
  • The cyanoacetohydrazide exhibits a high melting point (135°C) due to strong intermolecular hydrogen bonding from the cyano and carbonyl groups .
  • The furan-containing derivative (C₁₇H₁₉ClN₂O₄) shows moderate aqueous solubility (37.7 µg/mL), suggesting that bulky substituents like 2-methylpropane may reduce solubility .

Biological Activity

N'-(2-chloroacetyl)-2-methylpropanehydrazide is a hydrazide derivative that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is characterized by its unique structural features, which contribute to its biological efficacy.

  • Chemical Formula : C6H11ClN2O2
  • Molecular Weight : 178.62 g/mol
  • CAS Number : 1925-73-1

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8
Pseudomonas aeruginosa50

These results indicate that the compound is particularly effective against Bacillus subtilis, with an MIC of just 8 μg/mL, suggesting its potential as a therapeutic agent in treating infections caused by this bacterium .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Case Study: Anticancer Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was shown to activate apoptotic pathways, leading to increased cell death in treated cells compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its molecular structure. The presence of the chloroacetyl group is believed to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets, thus amplifying its antimicrobial and anticancer effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-methylpropanehydrazide with chloroacetyl chloride under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm the structure of the synthesized compound.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Studies are focusing on:

  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with target cells.
  • In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
  • Formulation Development : Creating effective delivery systems for clinical applications.

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